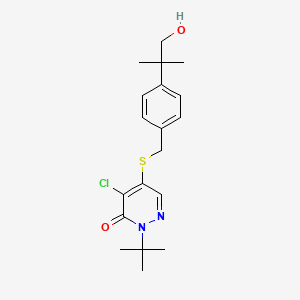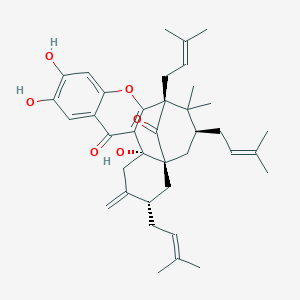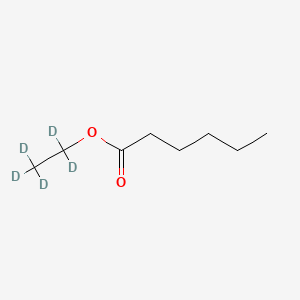
Ethyl-d5Caproate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl-d5Caproate, also known as Ethyl Hexanoate-d5, is a deuterated form of Ethyl Caproate. It is an ester derived from hexanoic acid and ethanol, where five hydrogen atoms are replaced by deuterium. This compound is widely used in various industries due to its unique properties and characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-d5Caproate typically involves the esterification of deuterated ethanol (ethanol-d5) with hexanoic acid. This process is catalyzed by a strong acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
C6H11COOH+C2D5OH→C6H11COOC2D5+H2O
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure high yield and purity. The use of deuterated ethanol ensures the incorporation of deuterium atoms into the final product, which is essential for its applications in scientific research.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl-d5Caproate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexanoic acid and other oxidation products.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products
Oxidation: Hexanoic acid and water.
Reduction: Ethanol-d5 and hexanoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl-d5Caproate is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in gas chromatography and mass spectrometry for the analysis of esters.
Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is employed in pharmacokinetic studies to understand the metabolism of ester compounds.
Industry: It is used in the flavor and fragrance industry due to its fruity aroma.
Mécanisme D'action
The mechanism of action of Ethyl-d5Caproate involves its interaction with various molecular targets and pathways:
Enzymatic Hydrolysis: It is hydrolyzed by esterases to produce hexanoic acid and ethanol-d5.
Metabolic Pathways: The deuterium atoms are incorporated into metabolic pathways, allowing for the study of metabolic processes.
Comparaison Avec Des Composés Similaires
Ethyl-d5Caproate can be compared with other similar compounds such as:
Ethyl Caproate: The non-deuterated form, which lacks the deuterium atoms.
Methyl Caproate: An ester derived from methanol and hexanoic acid.
Propyl Caproate: An ester derived from propanol and hexanoic acid.
Uniqueness
The presence of deuterium atoms in this compound makes it unique for use in isotopic labeling studies, providing insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds.
Propriétés
Formule moléculaire |
C8H16O2 |
|---|---|
Poids moléculaire |
149.24 g/mol |
Nom IUPAC |
1,1,2,2,2-pentadeuterioethyl hexanoate |
InChI |
InChI=1S/C8H16O2/c1-3-5-6-7-8(9)10-4-2/h3-7H2,1-2H3/i2D3,4D2 |
Clé InChI |
SHZIWNPUGXLXDT-PVGOWFQYSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCC |
SMILES canonique |
CCCCCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444653.png)
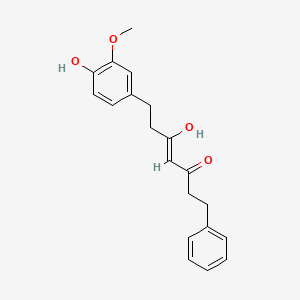
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid, 5-(1-ethylpropoxy)-, methyl ester, (1R,5S,6R)-rel-; (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester; (1RS,5SR,6SR)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester](/img/structure/B13444673.png)
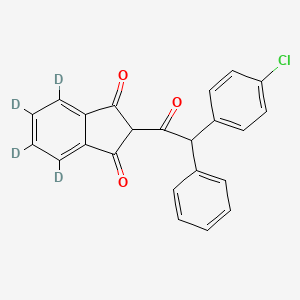
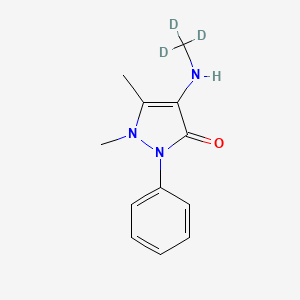
![1-[(2R,3R,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13444692.png)
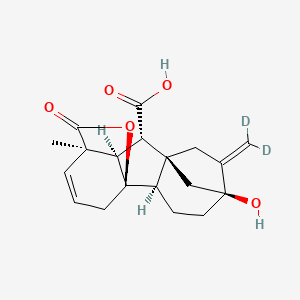
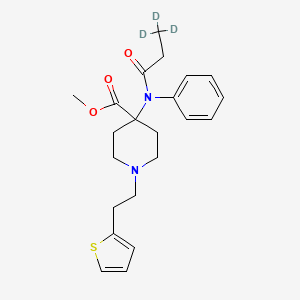

![2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B13444700.png)
